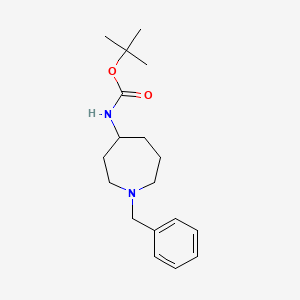

Tert-butyl (1-benzylazepan-4-yl)carbamate

Description

Tert-butyl (1-benzylazepan-4-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid. This compound is often used in organic synthesis as a protecting group for amines due to its stability and ease of removal under mild conditions.

Properties

CAS No. |

454451-29-7 |

|---|---|

Molecular Formula |

C18H28N2O2 |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

tert-butyl N-(1-benzylazepan-4-yl)carbamate |

InChI |

InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)19-16-10-7-12-20(13-11-16)14-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,19,21) |

InChI Key |

GBRZXURGNWSHOT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(CC1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-benzylazepan-4-yl)carbamate typically involves the reaction of 1-benzylazepane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

1-benzylazepane+tert-butyl chloroformate→tert-butyl (1-benzylazepan-4-yl)carbamate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-benzylazepan-4-yl)carbamate can undergo various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 1-benzylazepane and tert-butyl alcohol.

Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.

Deprotection: The tert-butyl group can be removed using strong acids such as trifluoroacetic acid.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Substitution: Nucleophiles such as amines or alcohols.

Deprotection: Trifluoroacetic acid or other strong acids.

Major Products

Hydrolysis: 1-benzylazepane and tert-butyl alcohol.

Substitution: Various substituted carbamates depending on the nucleophile used.

Deprotection: 1-benzylazepane.

Scientific Research Applications

Tert-butyl (1-benzylazepan-4-yl)carbamate has several applications in scientific research:

Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.

Biology: Employed in the study of enzyme mechanisms where carbamate derivatives are used as enzyme inhibitors.

Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl (1-benzylazepan-4-yl)carbamate involves its role as a protecting group. It temporarily masks the amine functionality, preventing it from participating in unwanted side reactions. The tert-butyl group can be removed under specific conditions, revealing the free amine for further reactions.

Comparison with Similar Compounds

Similar Compounds

Tert-butyl carbamate: A simpler carbamate used for similar protecting group purposes.

Benzyl carbamate: Another protecting group for amines, removed by catalytic hydrogenation.

Fluorenylmethoxycarbonyl (FMoc) carbamate: Used in peptide synthesis, removed by base.

Uniqueness

Tert-butyl (1-benzylazepan-4-yl)carbamate is unique due to its specific structure, which combines the stability of the tert-butyl group with the reactivity of the azepane ring. This makes it particularly useful in complex organic synthesis where selective protection and deprotection are required.

Biological Activity

Tert-butyl (1-benzylazepan-4-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and cytotoxic applications. This article reviews the synthesis, biological activity, and relevant case studies related to this compound, drawing on diverse scientific literature.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzylamine with tert-butyl carbamate in the presence of appropriate catalysts and solvents. The synthesis process can be summarized as follows:

-

Starting Materials :

- Benzylamine

- Tert-butyl carbamate

- Solvent (e.g., dichloromethane)

-

Reaction Conditions :

- Temperature: Room temperature or slightly elevated

- Time: Several hours, monitored by TLC (Thin Layer Chromatography)

-

Purification :

- The product is purified using column chromatography.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to tert-butyl carbamates. For example, compounds synthesized from similar frameworks have shown significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.78 μg/mL |

| Compound B | Escherichia coli | 3.125 μg/mL |

| Compound C | Pseudomonas aeruginosa | No activity detected |

These findings indicate that while some derivatives exhibit potent antibacterial effects, others may lack efficacy against certain strains, emphasizing the need for further exploration into structure-activity relationships.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The Artemia salina lethality assay has been employed to assess the cytotoxic potential of this compound derivatives. Results indicate that some compounds show low toxicity levels compared to established cytotoxic agents.

Study 1: Antibacterial Evaluation

In a study published in Antibiotics, researchers synthesized a series of tert-butyl carbamate derivatives and evaluated their antibacterial activities against multiple strains including E. coli and M. luteus. The results demonstrated that certain derivatives exhibited significant antibacterial effects with MIC values comparable to conventional antibiotics, suggesting potential therapeutic applications in treating drug-resistant infections .

Study 2: Cytotoxicity Assessment

A separate investigation focused on the cytotoxic effects of related compounds on human carcinoma cell lines. The study found that some derivatives derived from tert-butyl carbamates induced apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells, highlighting their potential as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.